2-Methyl-2-heptene (CAS 627-97-4) is a branched, trisubstituted internal alkene that serves as a critical steric and kinetic benchmark in synthetic chemistry and catalyst development [1]. Unlike terminal or unbranched internal alkenes, its trisubstituted double bond provides a highly specific degree of steric hindrance and electron density[2]. This structural profile makes it an indispensable procurement choice for validating chemoselective hydrogenation catalysts, evaluating the steric constraints of bulky epoxidation systems, and serving as a cost-effective structural surrogate for complex biological molecules like sterol side chains in radical peroxidation assays [3].
Standard probe substrate for selective ene oxidation to allylic hydroperoxides; enables catalyst benchmarking.
Validated for Alder Ene grafting of maleic anhydride onto ethylene/diene copolymers to modify adhesion and compatibility.
Model tertiary alkene with internal, trisubstituted double bond for investigating carbocation stability and etherification rates.
Substituting 2-methyl-2-heptene with closely related structural analogs, such as 1-octene or 2-methyl-1-heptene, fundamentally alters reaction kinetics and chemoselectivity profiles [1]. Terminal alkenes lack the steric bulk required to test the limits of bulky catalysts, often reacting an order of magnitude faster and masking true catalyst selectivity[2]. Conversely, unbranched internal alkenes like trans-2-octene exhibit different electronic properties, leading to distinct and often slower reaction rates [2]. For laboratories evaluating catalyst tolerance or modeling specific biological substructures, using a generic alkene fails to provide the precise steric environment necessary for reproducible, quantitative benchmarking[3].
Internal trisubstituted double bond may exhibit markedly different regioselectivity and activation energy compared to terminal or less-substituted isomers (e.g., 2-methyl-1-heptene).
Thermodynamic stability and hyperconjugation differences can shift isomer ratios and lead to isomeric impurities, complicating purification and material reproducibility.
In manganese-catalyzed epoxidation systems, the trisubstituted nature of 2-methyl-2-heptene significantly impedes reactivity compared to its terminally branched counterpart. Under identical conditions using a MnCl2/picolinic acid system, 2-methyl-2-heptene achieved only a 49% epoxide yield, whereas the sterically less demanding 2-methyl-1-heptene reached a 71% yield [1]. This highlights its utility in defining the steric limitations of novel non-noble metal catalysts.
| Evidence Dimension | Epoxide yield |
| Target Compound Data | 2-Methyl-2-heptene (49% yield) |
| Comparator Or Baseline | 2-Methyl-1-heptene (71% yield) |
| Quantified Difference | 22% absolute reduction in yield due to trisubstituted steric hindrance |
| Conditions | 0.25 mol% MnCl2, picolinic acid, H2O2, 25 °C, 2 hours |
Provides a precise steric threshold for evaluating the substrate scope and selectivity of new epoxidation catalysts.
The epoxidation kinetics of 2-methyl-2-heptene provide a highly specific intermediate benchmark for bulky catalysts like[γ-H2SiV2W10O40]4-. It exhibits an initial epoxidation rate of 0.03 mM-1 min-1, which is approximately an order of magnitude slower than the terminal alkene 1-octene (0.291 mM-1 min-1) but significantly faster than the unbranched internal alkene trans-2-octene (<0.01 mM-1 min-1) [1]. This positions 2-methyl-2-heptene as an ideal substrate for mapping the active site accessibility of complex inorganic oxidants.
| Evidence Dimension | Initial epoxidation rate |
| Target Compound Data | 2-Methyl-2-heptene (0.03 mM-1 min-1) |
| Comparator Or Baseline | 1-Octene (0.291 mM-1 min-1) and trans-2-octene (<0.01 mM-1 min-1) |
| Quantified Difference | ~9.7x slower than 1-octene; >3x faster than trans-2-octene |
| Conditions | [γ-H2SiV2W10O40]4- catalyst, H2O2, MeCN/t-BuOH solvent |
Enables precise kinetic mapping of catalyst active sites by offering a substrate with intermediate steric and electronic reactivity.
In radical peroxidation assays, 2-methyl-2-heptene serves as a highly accurate reactive substructure model for the Bloch sterol side chain found in desmosterol. It demonstrates a propagation rate constant (kp) of 5.6 ± 0.2 M-1 s-1 [1]. Because complex sterols like desmosterol suffer from low solubility (max 0.625 M in organic solvents) and high procurement costs, 2-methyl-2-heptene allows for robust, scalable kinetic modeling of side-chain unsaturation without these logistical barriers[1].
| Evidence Dimension | Radical propagation rate constant (kp) and solubility |
| Target Compound Data | 2-Methyl-2-heptene (kp = 5.6 ± 0.2 M-1 s-1; highly soluble) |
| Comparator Or Baseline | Desmosterol (estimated kp = 17 M-1 s-1; low solubility, max 0.625 M) |
| Quantified Difference | Provides a functional kinetic surrogate that bypasses the 0.625 M solubility limit of the natural sterol |
| Conditions | Linoleate radical clock procedure in organic solvent |
Dramatically reduces assay costs and solubility bottlenecks when modeling sterol side-chain peroxidation.
Due to its trisubstituted double bond, 2-methyl-2-heptene is procured as a hindered substrate in competitive hydrogenation and epoxidation assays. It is used alongside terminal alkenes (like 1-octene) to quantitatively prove a catalyst's ability to selectively reduce or oxidize less hindered bonds [1].
In lipid peroxidation research, 2-methyl-2-heptene is utilized as a structural and kinetic surrogate for the desmosterol side chain. This allows researchers to bypass the severe solubility limits and high costs associated with native sterols while maintaining accurate propagation rate modeling [2].
The compound's intermediate reactivity profile makes it an essential probe for evaluating polyoxometalates and other bulky inorganic oxidants. Its specific epoxidation rate helps map the steric constraints of the catalyst's active site [3].
Flammable;Health Hazard